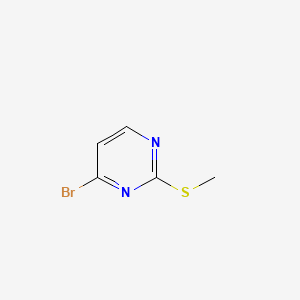

4-Bromo-2-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSQAGYDWPPKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671678 | |

| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-97-6 | |

| Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrimidine Derivatives in Contemporary Science

Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a fundamental component of nucleic acids, the building blocks of life. This inherent biological relevance has made pyrimidine and its derivatives a focal point of research in medicinal chemistry and drug discovery. nih.govgsconlinepress.comgsconlinepress.comresearchgate.net

The pyrimidine scaffold is present in numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. gsconlinepress.comorientjchem.org The ability of pyrimidine derivatives to mimic endogenous molecules allows them to interact with various biological targets, such as enzymes and receptors, thereby modulating physiological processes. mdpi.com This has led to the development of several clinically successful drugs containing the pyrimidine core. mdpi.com

The versatility of the pyrimidine ring allows for various chemical modifications, leading to the synthesis of a vast library of derivatives with distinct biological profiles. nih.gov Researchers can systematically alter the substituents on the pyrimidine ring to optimize the compound's efficacy, selectivity, and pharmacokinetic properties. nih.gov This structure-activity relationship (SAR) approach is a cornerstone of modern drug design and development. smolecule.com

Research Trajectory of 4 Bromo 2 Methylthio Pyrimidine and Its Analogues

4-Bromo-2-(methylthio)pyrimidine is a synthetically derived pyrimidine (B1678525) compound that has garnered attention as a versatile building block in organic synthesis. Its structure, featuring a bromine atom at the 4-position and a methylthio group at the 2-position, provides two reactive sites for further chemical transformations.

The bromine atom can be readily displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide range of functional groups at this position, leading to the creation of diverse molecular architectures. The methylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the chemical space accessible from this starting material.

The research on this compound and its analogues has primarily focused on their utility as intermediates in the synthesis of more complex molecules with potential biological activities. For example, it can serve as a precursor for the synthesis of various substituted pyrimidines that are then evaluated for their therapeutic potential.

An analogue, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, has been investigated as a building block for pharmaceutical agents. smolecule.comchemimpex.com Its structure, which includes a pyrimidine ring, is a common feature in many antiviral and anticancer drugs. smolecule.com The bromine and methylthio groups on this analogue provide opportunities for chemical modifications to create a variety of derivatives with potentially different therapeutic effects. smolecule.com

Scope and Objectives of Current Research Trends on 4 Bromo 2 Methylthio Pyrimidine

Established Synthetic Pathways to the Pyrimidine Core of this compound

The synthesis of this compound is a multi-step process that hinges on the initial formation of the pyrimidine ring, followed by strategic functionalization.

Cyclization Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine framework, a six-membered heterocyclic ring containing two nitrogen atoms, is the foundational step. utah.edu A common and historical approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org For instance, the reaction of a suitably substituted 1,3-dicarbonyl compound with thiourea (B124793) can lead to the formation of a 2-thiopyrimidine derivative, which can then be further modified.

More contemporary methods, often catalyzed by transition metals, have been developed to enhance efficiency and substrate scope. mdpi.com These can include multi-component reactions where the pyrimidine ring is assembled in a single pot from simpler starting materials. organic-chemistry.org For example, a three-component reaction involving ketones, orthoformates, and ammonium (B1175870) acetate, catalyzed by zinc chloride, provides a direct route to substituted pyrimidines. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Pyrimidine Ring Formation

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| β-Dicarbonyl compound, Thiourea | Base | 2-Thiopyrimidine | wikipedia.org |

| Ketone, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Substituted Pyrimidine | organic-chemistry.org |

| Ketones, Nitriles | Copper catalyst, Base | Functionalized Pyrimidine | mdpi.com |

Introduction of the Methylthio Group

Once the pyrimidine core is established, the next critical step is the introduction of the methylthio (-SCH₃) group at the 2-position. A prevalent method for achieving this is through the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with sodium methanethiolate (B1210775). ontosight.ai This nucleophilic substitution reaction effectively displaces the halogen atom to yield the desired 2-(methylthio)pyrimidine (B2922345). ontosight.ai

Alternatively, if the synthesis starts with a 2-thiopyrimidine, the sulfur can be alkylated using a methylating agent like methyl iodide in the presence of a base. This S-alkylation reaction is a straightforward and efficient way to install the methylthio group.

Bromination Strategies and Regioselective Synthesis

The final step in the synthesis of the target compound is the introduction of a bromine atom at the 4-position of the 2-(methylthio)pyrimidine ring. The position of electrophilic substitution on the pyrimidine ring is influenced by the existing substituents. The 5-position is generally the most susceptible to electrophilic attack. wikipedia.org However, to achieve the desired 4-bromo substitution, specific strategies are required.

One common approach involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The regioselectivity of this reaction can be controlled by factors such as the reaction conditions and the directing effects of the substituents on the pyrimidine ring. In some cases, a Sandmeyer-type reaction starting from a 4-aminopyrimidine (B60600) derivative can be employed to introduce the bromine atom with high regioselectivity. researchgate.netchemicalbook.com This involves the diazotization of the amino group followed by treatment with a copper(I) bromide source.

Recent advancements have focused on developing milder and more selective halogenation methods. nih.govnih.gov For instance, the use of hypervalent iodine reagents in the presence of a halide source has been shown to facilitate regioselective halogenation of heterocyclic compounds under aqueous and ambient conditions. nih.gov

Derivatization and Functionalization Approaches for this compound

The presence of both a bromine atom and a methylthio group on the pyrimidine ring makes this compound a versatile building block for further molecular elaboration.

Strategies for Modifying the Methylthio Moiety

The methylthio group can be modified to introduce further diversity into the molecule. One common transformation is the oxidation of the sulfur atom. Using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®), the methylthio group can be converted to a methylsulfinyl or methylsulfonyl group. google.com These oxidized derivatives can exhibit different biological activities and can also serve as leaving groups in nucleophilic substitution reactions.

Functionalization at the Bromine Atom via Cross-Coupling Reactions

The bromine atom at the 4-position is a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the introduction of a wide array of aryl and heteroaryl groups. mdpi.com

In a typical Suzuki reaction, this compound is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.govmdpi.com This reaction is highly versatile and tolerates a broad range of functional groups, making it a cornerstone of modern synthetic chemistry for the creation of complex molecules. nih.gov

Table 2: Examples of Cross-Coupling Reactions with this compound Derivatives

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Aryl-2-(methylthio)pyrimidine | nih.govmdpi.com |

| (3-Bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ / K₃PO₄ | Substituted thiophene (B33073) derivative | nih.gov |

Substitution Reactions on the Pyrimidine Ring

The synthesis of derivatives from this compound heavily relies on substitution reactions at the bromine-bearing carbon atom. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, although the presence of a halogen atom also opens the door to modern cross-coupling methodologies.

The primary substitution pathway is nucleophilic aromatic substitution (SNAr). In this mechanism, a potent nucleophile attacks the carbon atom bonded to the bromine. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex), which is a crucial step for this reaction to proceed. The bromine atom, a good leaving group, is then expelled, resulting in the substituted product.

Another powerful class of substitution reactions applicable to this compound is palladium-catalyzed cross-coupling. These reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A prime example is the Suzuki-Miyaura cross-coupling, where an organoboron reagent reacts with the aryl halide in the presence of a palladium catalyst and a base. researchgate.net This method is highly versatile for introducing a wide range of alkyl or aryl groups at the 4-position of the pyrimidine ring.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is a central goal in the synthesis of this compound and its derivatives. The optimization process involves systematically adjusting various reaction parameters to find the ideal conditions. Key factors that are often manipulated include the choice of catalyst, base, solvent, temperature, and reaction time.

A case study on the optimization of a Suzuki coupling reaction for a structurally similar compound, 4-bromo-2-methylpyridine, provides valuable insights. researchgate.netresearchgate.net In this study, researchers investigated the impact of different bases and palladium catalysts on the reaction outcome under microwave irradiation. researchgate.net The results demonstrated that the combination of a specific catalyst and base was critical for maximizing the yield.

The findings from such optimization studies can be summarized to guide synthetic strategies. For instance, the selection of the palladium catalyst and the base is not arbitrary; their synergy dictates the efficiency of the catalytic cycle.

Table 1: Example of Suzuki Coupling Reaction Optimization for a Bromo-Pyridine Derivative researchgate.netresearchgate.net

| Parameter | Variation 1 | Variation 2 | Optimal Condition | Result |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | PdCl₂(dppf) | Enhanced reaction rate and yield. |

| Base | Na₂CO₃ | K₂CO₃ | K₂CO₃ | Found to be more effective in this system. |

| Solvent | Toluene | Water/1,4-dioxane (5:1) | Water/1,4-dioxane (5:1) | A green and efficient mixed solvent system. |

| Outcome | Lower Yield | Moderate Yield | Total Yield: 81% | A 30% increase in yield over non-optimized conditions. |

This systematic approach of screening and refining conditions is directly applicable to reactions involving this compound to ensure the production is both efficient and selective. The optimized conditions are noted for being highly efficient and demonstrating good substrate adaptability. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.in These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com Traditional methods for pyrimidine synthesis often involve hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green methodologies aim for higher yields, reduced waste, and safer reaction profiles. rasayanjournal.co.in

Several green techniques have been successfully applied to pyrimidine synthesis and are relevant for the preparation of this compound. rasayanjournal.co.injmaterenvironsci.com These modern approaches fulfill key objectives of environmental protection by offering shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.in

Table 2: Green Chemistry Techniques in Pyrimidine Synthesis

| Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, often leading to a dramatic reduction in reaction time. rasayanjournal.co.in | Faster reaction rates, higher yields, cleaner reactions. rasayanjournal.co.in |

| Ultrasonic Irradiation | Employs high-frequency sound waves to induce cavitation, which enhances mass transfer and accelerates the reaction. jmaterenvironsci.com | Efficient, can often be performed at room temperature. researchgate.net |

| Solvent-Free Reactions | Conducted in the absence of a solvent, often by grinding the reactants together (mechanochemistry or "Grindstone Chemistry"). researchgate.netnih.gov | Reduces volatile organic compound (VOC) emissions, simplifies purification, and lowers costs. rasayanjournal.co.in |

| Use of Green Solvents | Replaces traditional hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com | Improved safety profile, reduced environmental pollution. Water is an especially attractive solvent for its low cost and non-toxicity. jmaterenvironsci.com |

| Catalysis | Employs catalysts (including organocatalysts, and nanoparticles) to increase reaction efficiency and reduce the need for stoichiometric reagents. rasayanjournal.co.inresearchgate.net | High atom economy, recyclability of catalysts, milder reaction conditions. researchgate.net |

By adopting these strategies, the synthesis of this compound can be made more sustainable. For example, replacing a volatile organic solvent with water or eliminating it entirely through a mechanochemical approach significantly reduces the environmental footprint of the synthesis. jmaterenvironsci.comnih.gov These methods represent a shift towards more economically and environmentally feasible chemical production. rasayanjournal.co.in

Nucleophilic Substitution Reactions Involving the Methylthio Group

Direct nucleophilic substitution of the methylthio (-SCH3) group at the C2 position of the pyrimidine ring is generally challenging due to the poor leaving group ability of the methanethiolate anion. However, this group's reactivity can be significantly enhanced through oxidation.

The methylthio group can be readily oxidized to a more reactive methylsulfinyl (-SOCH3) or, more commonly, a methylsulfonyl (-SO2CH3) group. The methylsulfonyl group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This two-step sequence—oxidation followed by nucleophilic substitution—provides a powerful strategy for introducing a wide range of functionalities at the C2 position.

Studies on related 2-(methylsulfonyl)pyrimidines have shown that they react efficiently with various nucleophiles. nih.govacs.org For instance, the corresponding 4-bromo-2-(methylsulfonyl)pyrimidine (B567411) can react with amines, thiols, and alkoxides to displace the methylsulfonyl group. chemguide.co.uk In comparison, the unoxidized 2-(methylthio)pyrimidines are reported to be significantly less reactive or completely unreactive under similar conditions. nih.gov This dramatic difference in reactivity allows for controlled and selective functionalization of the C2 position. The reaction with amine nucleophiles, for example, proceeds by attack at the C2 carbon, followed by the departure of the stable methanesulfinate (B1228633) anion.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the C4 position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the C4 position of the pyrimidine ring and various organic groups. nih.govnih.gov This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org

The catalytic cycle generally begins with the oxidative addition of the C4-Br bond to a palladium(0) complex. libretexts.org This is followed by transmetalation with the boronic acid derivative (which is activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov Research on similar dihalopyrimidines has demonstrated that coupling reactions occur selectively at the C4 position over other positions. mdpi.com This selectivity is attributed to the higher electrophilicity and reactivity of the C4 position in pyrimidines towards palladium insertion.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 90-110 | Good to Excellent |

| Pd(OAc)₂ / SPhos | K₃PO₄ | DME | 80 | Good |

This table presents representative data based on established protocols for similar substrates. Yields are generally high but depend on the specific boronic acid used.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the introduction of an alkyne moiety at the C4 position by reacting this compound with a terminal alkyne. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org

The mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the C-Br bond to the Pd(0) catalyst occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl-palladium(II) complex undergoes reductive elimination to furnish the 4-alkynylpyrimidine product and regenerate the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

Typical conditions for the Sonogashira coupling are outlined in the following table.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp. to 60 |

| Pd(PPh₃)₄ | CuI | Piperidine | DMF | Room Temp. to 50 |

| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 |

This table provides illustrative conditions based on standard Sonogashira protocols. Reactivity and yields can vary based on the alkyne coupling partner.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution. Both the bromine atom and the methylthio/methylsulfonyl group are also deactivating, further reducing the ring's propensity to react with electrophiles.

When such reactions are forced under harsh conditions, substitution, if it occurs, is directed to the C5 position. organic-chemistry.org This is because the intermediate carbocation (Wheland intermediate) formed by attack at C5 is less destabilized than the intermediates formed by attack at other positions, as the positive charge does not reside on a carbon adjacent to the electronegative ring nitrogens. lab-chemicals.comchemscene.com However, for this compound, electrophilic substitution is generally not a synthetically viable reaction, and there are no significant research findings reporting successful examples under standard conditions.

Oxidation and Reduction Pathways of this compound

As mentioned previously, the sulfur atom of the methylthio group is susceptible to oxidation. This transformation is a key step in activating the C2 position for nucleophilic substitution. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® can be used to convert the sulfide (B99878) (-SCH3) first to a sulfoxide (B87167) (-SOCH3) and then to a sulfone (-SO2CH3). masterorganicchemistry.comorganic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. researchgate.net

The reduction of the pyrimidine ring system typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Studies on related pyrimidine-5-carboxylates have shown that LiAlH₄ can lead to the reduction of the heterocyclic ring itself, yielding dihydropyrimidine (B8664642) derivatives, rather than just reducing the substituent. cymitquimica.com Reductive dehalogenation to remove the bromine atom at C4 is also a possible pathway, which can be achieved using various catalytic hydrogenation methods or reducing agents, though this can compete with other potential reductions in the molecule.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct reactive sites—the C4-Br bond and the C2-SCH3 group—imparts notable chemo- and regioselectivity to the molecule. nih.gov

A key aspect of its chemoselectivity is the ability to selectively functionalize one site while leaving the other intact. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, occur preferentially at the C4-Br bond. The C2-methylthio group is generally unreactive under these conditions.

Conversely, the C2 position can be selectively targeted for nucleophilic substitution. This is achieved through a two-step process: oxidation of the methylthio group to a methylsulfonyl group, followed by reaction with a nucleophile. nih.govacs.org The resulting 2-sulfonylpyrimidine is highly activated for SNAr, and under these conditions, the C4-Br bond is typically less reactive towards nucleophilic attack. This orthogonal reactivity allows for a sequential functionalization strategy. For instance, one could first perform a Suzuki coupling at C4 and then carry out the oxidation-substitution sequence at C2 to create highly substituted, complex pyrimidine derivatives.

This controlled, stepwise functionalization underscores the value of this compound as a versatile intermediate in the synthesis of targeted molecules for various applications, including pharmaceuticals and materials science.

Spectroscopic and Computational Characterization of 4 Bromo 2 Methylthio Pyrimidine

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is essential for the full characterization of 4-Bromo-2-(methylthio)pyrimidine. Each method offers unique insights into different aspects of the molecule's structure and behavior.

While specific, experimentally verified NMR spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals. The methyl protons (–SCH₃) would likely appear as a singlet, given the absence of adjacent protons. The two protons on the pyrimidine (B1678525) ring are chemically non-equivalent and are expected to appear as two separate doublets due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display five unique signals, corresponding to each of the five carbon atoms in the molecule's asymmetric structure. The chemical shifts can be estimated based on the electronic environment of each carbon atom.

The following table summarizes the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -SC H₃ |

| ¹H | ~7.2 - 7.5 | Doublet | C₅-H |

| ¹H | ~8.3 - 8.6 | Doublet | C₆-H |

| ¹³C | ~14 | Quartet | -SC H₃ |

| ¹³C | ~120 | Doublet | C ₅ |

| ¹³C | ~130 | Singlet | C ₄-Br |

| ¹³C | ~158 | Doublet | C ₆ |

| ¹³C | ~172 | Singlet | C ₂-S |

These are estimated values and require experimental verification.

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound (C₅H₅BrN₂S), as well as for studying its fragmentation patterns under ionization. sigmaaldrich.comcymitquimica.comchemscene.com

The molecular weight of the compound is 205.08 g/mol . chemscene.com A key feature in the mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, appearing at m/z values of approximately 204 and 206, respectively.

Electron impact (EI) ionization would likely lead to several characteristic fragmentation pathways. uni-saarland.delibretexts.org The fragmentation of pyrimidine derivatives often involves the sequential loss of substituents and cleavage of the heterocyclic ring. iosrjournals.orgresearchgate.net

The table below outlines the expected principal ions in the mass spectrum.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 204/206 | [C₅H₅BrN₂S]⁺ | Molecular Ion |

| 189/191 | [C₄H₂BrN₂S]⁺ | •CH₃ |

| 125 | [C₄H₂N₂S]⁺ | •Br |

| 158/160 | [C₅H₅BrN₂]⁺ | •SH |

| 79/81 | [Br]⁺ | C₅H₅N₂S |

The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S, ⁷⁹Br/⁸¹Br) and are presented as integers.

The main vibrational modes anticipated are:

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group should appear just below 3000 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring are predicted to occur in the 1600-1400 cm⁻¹ region.

C-S and C-Br Stretching: The C-S stretch typically gives a weak to medium band in the 800-600 cm⁻¹ range. The C-Br stretch is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

A summary of the expected vibrational bands is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 |

| C=N and C=C Stretch | Pyrimidine Ring | 1600 - 1400 |

| C-H Bending | -CH₃ and Ring | 1470 - 1350 |

| C-S Stretch | -S-CH₃ | 800 - 600 |

| C-Br Stretch | -Br | 600 - 500 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the π-conjugated pyrimidine ring and heteroatoms with non-bonding electrons (n-electrons) on nitrogen and sulfur dictates its UV absorption profile.

The expected electronic transitions are:

π → π* Transitions: These high-energy transitions are associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrimidine system.

n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons from the nitrogen or sulfur atoms into the π* antibonding orbitals of the ring.

These transitions typically result in strong absorption bands in the ultraviolet region of the electromagnetic spectrum. The exact position of the absorption maxima (λmax) can be influenced by solvent polarity and the electronic effects of the bromo and methylthio substituents.

As of this review, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. This technique, were it to be performed on a suitable single crystal, would provide definitive information about the molecule's three-dimensional structure in the solid state.

SXRD analysis would precisely determine:

Bond lengths, bond angles, and torsion angles.

The planarity of the pyrimidine ring.

The conformation of the methylthio group relative to the ring.

The packing of molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or π-stacking.

Theoretical and Computational Investigations

In the absence of complete experimental data, theoretical and computational methods, particularly those based on Density Functional Theory (DFT), serve as powerful predictive tools. mdpi.comresearchgate.netchemrxiv.org Such studies on pyrimidine derivatives are common for corroborating experimental results and providing deeper electronic insights. dovepress.comresearchgate.net

Computational investigations for this compound can provide:

Optimized Molecular Geometry: Calculation of the lowest energy conformation, predicting bond lengths and angles that can be compared with potential future experimental data.

Spectroscopic Predictions: Simulation of IR, Raman, and NMR spectra to aid in the assignment of experimental signals. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis spectra.

Electronic Property Analysis: Calculation of the distribution of electron density and the molecular electrostatic potential (MEP), which can predict sites susceptible to electrophilic or nucleophilic attack. Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity and electronic behavior.

Publicly available computational data for this compound includes a Topological Polar Surface Area (TPSA) of 25.78 Ų and a predicted LogP of 1.961, which are useful in medicinal chemistry contexts. chemscene.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org By calculating the electron density, DFT can determine optimized molecular geometry, bond lengths, and bond angles. nih.gov For this compound, DFT calculations, often employing a basis set like B3LYP/6-31G*, are used to predict its three-dimensional structure and electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's stability and the spatial arrangement of its constituent atoms. The combination of DFT with collision cross-section (CCS) calculations can further help in analyzing the gas-phase behavior of molecules and their isomers. rsc.org

Table 1: Representative Optimized Geometrical Parameters of a Pyrimidine Derivative Core Structure using DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | N1-C6 | 1.33 Å |

| Bond Length | C6-C5 | 1.39 Å |

| Bond Length | C5-C4 | 1.40 Å |

| Bond Length | C4-N3 | 1.33 Å |

| Bond Length | N3-C2 | 1.34 Å |

| Bond Angle | N1-C2-N3 | 128.0° |

| Bond Angle | C2-N3-C4 | 115.5° |

| Bond Angle | N3-C4-C5 | 122.0° |

| Bond Angle | C4-C5-C6 | 117.0° |

| Bond Angle | C5-C6-N1 | 122.0° |

| Bond Angle | C6-N1-C2 | 115.5° |

| Note: These values are illustrative for a core pyrimidine ring and actual values for this compound would require specific calculation. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Electronic Transitions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.netimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity and greater ease of molecular polarization. researchgate.net For this compound, the HOMO is expected to be localized over the electron-rich pyrimidine ring and the sulfur atom, while the LUMO may be distributed around the pyrimidine ring and the electron-withdrawing bromine atom. malayajournal.orgwuxibiology.com The analysis of this gap helps in predicting the molecule's behavior in chemical reactions. imperial.ac.uk

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -2.6 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 3.2 | Indicator of Chemical Reactivity and Stability |

| Note: These are representative values. The actual energies for this compound would depend on the specific computational method and basis set used. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net In this compound, the nitrogen atoms of the pyrimidine ring and the sulfur atom of the methylthio group are expected to be electron-rich (red/yellow regions), making them sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom may exhibit a more positive potential (blue/green regions). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity or other properties. mdpi.comnih.gov The process involves calculating various molecular descriptors (e.g., topological, electronic, steric) and using statistical methods like multiple linear regression (MLR) to build a mathematical model. mdpi.comnih.gov This model can then be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net For this compound, a QSAR study would involve calculating descriptors such as molecular weight, logP, and electronic parameters derived from DFT. These descriptors could then be used to build models predicting its potential biological activities, based on data from a series of related pyrimidine derivatives. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of atomic interactions. muni.cz The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the type of chemical bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). muni.cz For this compound, QTAIM would be used to precisely characterize the C-Br and C-S bonds and to identify any non-covalent interactions, providing a deeper understanding of the molecule's structure and stability. amercrystalassn.orgrsc.orgresearchgate.net

Table 3: Representative QTAIM Parameters for Covalent Bonds

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Character |

| C-C | ~0.24 | < 0 | Covalent (Shared) |

| C-N | ~0.30 | < 0 | Polar Covalent |

| C-S | ~0.15 | > 0 | Polar Covalent |

| C-Br | ~0.12 | > 0 | Polar Covalent |

| Note: These values are typical representations and are used for illustrative purposes. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromo-substituted Heterocycle

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | 40-60% |

| C···H / H···C | 15-25% |

| Br···H / H···Br | 10-25% |

| N···H / H···N | 5-15% |

| Other (e.g., C···C, Br···N) | < 5% |

| Note: The percentages are representative ranges based on similar published structures and serve as an illustration. nih.govnih.gov |

Structure Activity Relationships Sar and Mechanistic Studies of 4 Bromo 2 Methylthio Pyrimidine Analogues

Impact of Substituents on Biological and Material Properties

The biological and material properties of 4-bromo-2-(methylthio)pyrimidine analogues are significantly influenced by the electronic and steric nature of their substituents. These modifications can alter the molecule's reactivity, lipophilicity, and binding affinity to biological targets.

The bromine atom at the 4-position of the pyrimidine (B1678525) ring is a key determinant of the molecule's reactivity and its ability to form specific non-covalent interactions. The introduction of a bromine atom into a molecular structure can have several advantages in drug design, including increased therapeutic activity and a beneficial effect on metabolism. ump.edu.plump.edu.pl This is partly due to the phenomenon of halogen bonding, a directional interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. ump.edu.plump.edu.pl

Table 1: Impact of Bromine on Molecular Properties

| Property | Influence of Bromine Atom |

| Halogen Bonding | The bromine atom can act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms in biological targets. ump.edu.plump.edu.plnih.gov |

| Reactivity | The electron-withdrawing nature of bromine influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution reactions, which is a key step in the synthesis of more complex analogues. |

| Lipophilicity | The presence of a bromine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com |

Table 2: Influence of the Methylthio Group

| Property | Influence of Methylthio Group |

| Lipophilicity | The methylthio group increases the lipophilicity of the molecule, which can impact its ADME properties. acs.org |

| Binding | The sulfur atom can engage in non-covalent interactions, such as chalcogen-π interactions, with biological targets. researchgate.net |

| Metabolism | The methylthio group can influence the metabolic stability of the compound. acs.org |

The introduction of additional functional groups onto the this compound scaffold allows for the fine-tuning of its biological activity. The nature and position of these substituents can dramatically alter the compound's interaction with its target, leading to enhanced potency or selectivity. nih.govhumanjournals.com

For instance, the addition of a hydrazinyl group at the 4-position, replacing the bromine, to create 5-bromo-4-hydrazinyl-2-(methylthio)pyrimidine, introduces hydrogen bond donor capabilities. nih.gov This modification can lead to new or enhanced interactions with a biological target. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities, which can range from antimicrobial and anticancer to anti-inflammatory effects. nih.govnih.gov The strategic addition of functional groups is a key strategy in lead optimization to develop compounds with improved therapeutic profiles.

Molecular Recognition and Binding Mechanisms

The biological effects of this compound and its analogues are predicated on their ability to recognize and bind to specific biological targets, such as enzymes or receptors. numberanalytics.comnih.gov This molecular recognition is governed by a combination of non-covalent interactions that collectively determine the affinity and specificity of the binding event.

The pyrimidine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. mdpi.com These interactions occur between the electron-rich π-system of the pyrimidine ring and the aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site of a biological target. researchgate.netnih.govrsc.org

Beyond π-π stacking, hydrogen bonds and other non-covalent interactions are critical for the molecular recognition of this compound analogues. researchgate.netescholarship.org While the parent compound itself lacks strong hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Enzymatic Inhibition Mechanisms

Disruption of Acetolactate Synthase (ALS) in Herbicidal Activity

Analogues of this compound are implicated in herbicidal activity through the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. pnas.org By targeting ALS, these compounds disrupt essential metabolic pathways, leading to plant death.

The pyrimidine core is a key structural feature in several classes of ALS-inhibiting herbicides, including pyrimidinyl-benzoates. pnas.org These herbicides are known to be potent, slow-binding, and reversible inhibitors of the enzyme. The inhibitory mechanism involves the herbicide molecule entering the channel that leads to the active site, thereby preventing the binding of the enzyme's natural substrates, pyruvate (B1213749) or 2-ketobutyrate. pnas.org

The binding of pyrimidine-based herbicides to ALS is a complex interaction. For instance, in the case of pyrimidinyl-benzoates, the pyrimidine ring inserts itself deep into the herbicide-binding pocket. pnas.org Specific interactions, such as van der Waals forces and hydrogen bonds between the pyrimidine moiety and amino acid residues like Arg377, anchor the inhibitor to the enzyme. pnas.org The substituents on the pyrimidine ring play a critical role in determining the efficacy and selectivity of the herbicidal action. For example, studies on pyrimidine-biphenyl hybrids have shown that modifications to the pyrimidine scaffold can lead to compounds with high inhibitory activities against ALS, even in herbicide-resistant weeds. nih.gov The development of novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines has also yielded derivatives with significant herbicidal activity, demonstrating the versatility of the pyrimidine core in designing new ALS inhibitors. nih.gov

While direct studies on this compound's herbicidal action are not extensively documented in the provided context, the known mechanisms of related pyrimidine derivatives strongly suggest that it would function by obstructing the substrate channel of the ALS enzyme. The bromo and methylthio groups would modulate the electronic and steric properties of the pyrimidine ring, influencing its binding affinity and inhibitory potency.

Table 1: Herbicidal Activity of Pyrimidine Derivatives against ALS

| Compound Class | Target Weeds | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrimidine-biphenyl hybrids | Descurainia sophia, Ammannia arenaria | Inhibition of ALS, effective against resistant weeds | nih.gov |

| Thiourea compounds with aromatic-substituted pyrimidines | Digitaria adscendens, Amaranthus retroflexus, Brassica napus L. | Inhibition of AHAS enzyme activity | nih.gov |

Kinase Inhibition Mechanisms (e.g., EGFR)

The pyrimidine scaffold, a core component of this compound, is a well-established pharmacophore in the design of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR). nih.govbohrium.comresearchgate.net EGFR is a key player in cell signaling pathways that control cell growth and proliferation, and its dysregulation is a hallmark of many cancers. nih.gov Pyrimidine-based inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascades that promote tumor growth. nih.gov

The development of resistance to first-generation EGFR inhibitors has driven the design of new pyrimidine derivatives that can selectively target mutant forms of the enzyme, such as those with the T790M mutation. nih.govnih.gov Structure-based drug design has led to the discovery of 5-(methylthio)pyrimidine (B78358) derivatives that exhibit potent inhibitory activity against EGFR(L858R/T790M) mutants while showing significantly less effect on the wild-type (WT) enzyme. researchgate.net This selectivity is crucial for minimizing the side effects associated with non-specific EGFR inhibition. The methylthio group, in particular, can be a key structural element in achieving this desired selectivity.

The mechanism of inhibition involves the pyrimidine core acting as a bioisostere for the purine (B94841) ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase. nih.gov The substituents on the pyrimidine ring, such as the bromo and methylthio groups in the parent compound, would form specific interactions with amino acid residues in the active site, dictating the inhibitor's potency and selectivity. For instance, some pyrimidine derivatives form covalent bonds with cysteine residues in the active site, leading to irreversible inhibition. bohrium.com

Table 2: EGFR Inhibition by Pyrimidine Derivatives

| Derivative Class | Target | Selectivity | Reference |

|---|---|---|---|

| 5-(methylthio)pyrimidine derivatives | EGFR(L858R/T790M) mutants | High selectivity over wild-type EGFR | researchgate.net |

| 2,4-diarylaminopyrimidine derivatives | Double mutant EGFR | Potent inhibitory activity | bohrium.com |

Interaction with Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and repair. nih.govyoutube.com This enzyme, a type II topoisomerase, is a validated target for antibacterial drugs because it is present in bacteria but not in higher eukaryotes. nih.gov Pyrimidine derivatives have emerged as a promising class of DNA gyrase inhibitors.

The mechanism of these inhibitors generally involves targeting the B subunit of the DNA gyrase (GyrB), which contains the ATP-binding site. nih.gov By binding to this site, the pyrimidine-based compounds competitively inhibit the hydrolysis of ATP, a process that provides the energy for the supercoiling reaction. nih.gov This disruption of the enzyme's function leads to the accumulation of torsional stress in the bacterial DNA, ultimately inhibiting DNA synthesis and causing cell death. nih.gov

Recent studies have focused on designing fused pyrimidine derivatives, such as pyridothienopyrimidines, which have shown potent inhibitory activity against E. coli DNA gyrase. nih.gov Molecular docking studies of these compounds have revealed that the pyrimidine scaffold can form key interactions, such as arene-cation interactions with essential amino acid residues like Arg76 in the active site. nih.gov While the specific inhibitory activity of this compound on DNA gyrase is not detailed, its core structure is consistent with the pharmacophore required for targeting the ATP-binding site of GyrB. The bromo and methylthio substituents would influence the binding affinity and specificity of the molecule.

Table 3: Inhibition of Bacterial DNA Gyrase by Pyrimidine Derivatives

| Compound Class | Target Enzyme | Key Interactions | Reference |

|---|---|---|---|

| Pyridothienopyrimidine derivatives | E. coli DNA gyrase B | Arene-cation interaction with Arg76 | nih.gov |

| Fused Pyrimidine Derivatives | Quinolone-resistant E. coli DNA gyrase | Targeting the DNA gyrase | worldscientific.com |

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis, catalyzing the breakdown of glycogen into glucose-1-phosphate. nih.govresearchgate.net Its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Pyrimidine derivatives have been investigated as potential inhibitors of GP, often designed as analogues of glucose.

These inhibitors typically bind to the catalytic site of the enzyme, promoting a less active conformational state. nih.gov For example, 1-(3-Deoxy-3-fluoro-beta-d-glucopyranosyl) pyrimidine derivatives have been shown to bind preferentially to the catalytic site of muscle glycogen phosphorylase b (GPb). nih.gov The pyrimidine group in these inhibitors is positioned between key amino acid residues, such as those in the 280s loop, which is important for stabilizing the inactive state of the enzyme. nih.gov

The synthesis of 2-substituted-5-(β-d-glucopyranosyl)pyrimidin-4-ones, which are potent inhibitors of GP, has utilized 5-bromo-2-(methylthio)pyrimidin-4-one as a starting material. This highlights the utility of the bromo-methylthio-pyrimidine scaffold in developing such inhibitors. While the direct inhibitory action of this compound itself is not specified, its structural motifs are clearly relevant to the design of compounds that target the catalytic site of glycogen phosphorylase.

Table 4: Glycogen Phosphorylase Inhibition by Pyrimidine Derivatives

| Inhibitor Class | Binding Site | Mechanism of Action | Reference |

|---|---|---|---|

| 1-(3-Deoxy-3-fluoro-beta-d-glucopyranosyl) pyrimidine derivatives | Catalytic site of GPb | Stabilizes the inactive T state conformation | nih.gov |

| 2-substituted-5-(β-d-glucopyranosyl)pyrimidin-4-ones | Catalytic site | Inhibition of enzyme activity | nih.gov |

Receptor Binding and Modulation Mechanisms

Endothelin Receptor Antagonism (ETA and ETB)

Endothelin receptors, specifically the ETA and ETB subtypes, are G-protein coupled receptors that mediate the effects of the potent vasoconstrictor endothelin-1 (B181129) (ET-1). nih.gov Antagonists of these receptors are used in the treatment of conditions such as pulmonary arterial hypertension. wikipedia.orgdrugbank.com The pyrimidine ring is a central scaffold in the development of potent endothelin receptor antagonists.

A notable example is macitentan (B1675890), a dual ETA/ETB receptor antagonist, which features a substituted pyrimidine core. nih.gov Structure-activity relationship (SAR) studies on analogues of macitentan have provided insights into the role of various substituents on the pyrimidine ring. For instance, the presence of a 5-bromo substituent on the pyrimidine ring has been shown to improve the affinity for the ETA receptor. nih.govbohrium.com Furthermore, a 5-methylthio group has been found to significantly increase the compound's affinity for the ETB receptor. nih.govbohrium.com

Table 5: Structure-Activity Relationships of Pyrimidine Derivatives as Endothelin Receptor Antagonists

| Pyrimidine Substitution | Effect on Receptor Affinity | Reference |

|---|---|---|

| 5-Bromo | Improved affinity for ETA | nih.govbohrium.com |

| 5-Methylthio | Significantly increased affinity for ETB | nih.govbohrium.com |

Computational Molecular Docking Studies for Target Interactions

Molecular docking simulations are employed to model the interaction between a ligand, such as an analogue of this compound, and a protein target at the atomic level. These studies are crucial for understanding the structure-activity relationships (SAR) observed in biological assays. By visualizing the binding poses and analyzing the intermolecular forces, researchers can identify the specific amino acid residues in the target's active site that are critical for recognition and binding.

A common strategy in these studies involves "target fishing" or "reverse docking," where a compound with known biological activity is computationally screened against a panel of potential protein targets to identify its most likely molecular partner. nih.govunipi.itnih.gov This approach is particularly useful when the specific target of a novel compound series is unknown. Once a primary target is identified, more focused docking studies are performed to understand the binding modes of a series of analogues, correlating the predicted binding energies and interactions with their experimentally determined biological activities.

Several studies on pyrimidine derivatives highlight the general principles of their interaction with protein targets. For instance, the pyrimidine core often serves as a scaffold for positioning key functional groups that can form hydrogen bonds with the hinge region of kinases, a common target class for this compound family. nih.gov The substituents at various positions on the pyrimidine ring dictate the selectivity and potency by interacting with other regions of the ATP-binding pocket.

In a study on pyrimidine derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), molecular docking revealed that substituents at the 4-position of the pyrimidine ring play a crucial role in binding. nih.gov For example, compounds with a p-fluorophenyl group at this position showed significant activity. The docking analysis indicated that the pyrimidine nitrogen atoms and the amino group formed key hydrogen bonds with residues like LYS33 and THR14 in the CDK2 active site. nih.gov

Similarly, research on dihydropyrimidine (B8664642) derivatives as Dipeptidyl Peptidase-4 (DPP-4) inhibitors demonstrated the importance of specific substitutions for potent activity. mdpi.com Molecular docking of these compounds into the DPP-4 active site, using the crystal structure with a known inhibitor like alogliptin (B1666894) as a reference, helped to rationalize the observed inhibitory activities and guide the design of more potent analogues. mdpi.com

While specific docking studies on this compound itself are not extensively reported in the public domain, the principles derived from studies on analogous pyrimidine structures provide a framework for predicting its potential interactions. The bromine atom at the 4-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methylthio group at the 2-position can engage in hydrophobic interactions and potentially form hydrogen bonds through its sulfur atom.

The general workflow for such a computational study would involve:

Preparation of the Protein Structure: Obtaining a high-resolution 3D structure of the target protein, often from the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structure of the this compound analogue and optimizing its geometry.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the protein's active site. nih.gov

Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The insights gained from these computational studies are invaluable for the iterative process of drug design, enabling the targeted synthesis of new analogues with improved potency and selectivity.

Applications of 4 Bromo 2 Methylthio Pyrimidine and Its Derivatives in Advanced Science

Medicinal Chemistry Research

The pyrimidine (B1678525) scaffold is a fundamental core in numerous biologically active compounds, both natural and synthetic. The strategic functionalization of this scaffold, often beginning with versatile starting materials like 4-Bromo-2-(methylthio)pyrimidine, has enabled the exploration of a wide range of pharmacological activities.

Development of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrimidine core, being an isostere of the adenine (B156593) ring of ATP, is an effective scaffold for designing kinase inhibitors that can bind to the ATP-binding site of these enzymes.

Derivatives of bromo-pyrimidines have been investigated as potent kinase inhibitors. For instance, novel bromo-pyrimidine analogues have been designed and synthesized as potential anticancer agents by targeting tyrosine kinases. These compounds are often developed to interact with the hinge region of the kinase active site. While not always explicitly starting from this compound, the synthetic strategies employed in creating libraries of pyrimidine-based kinase inhibitors often involve intermediates that could be derived from it. The development of pyrazolo[3,4-d]pyrimidines as kinase inhibitors for cancer treatment is a significant area of research, with some compounds reaching clinical trials.

Table 1: Examples of Pyrimidine-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Bromo-pyrimidine analogues | Tyrosine kinases (e.g., Bcr/Abl) | Cancer |

| Pyrazolo[3,4-d]pyrimidines | BTK, JAK1/2, EGFR | Cancer, Inflammatory diseases |

Research on Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the development of new antibacterial agents. Pyrimidine derivatives have shown promise in this area. The synthesis of various substituted pyrimidines has led to the discovery of compounds with significant activity against both Gram-positive and Gram-negative bacteria.

For example, a new class of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives has been developed and shown to possess potent broad-spectrum antibacterial activity. One of the most potent compounds in this series, bearing a 4-chlorophenyl substituent, exhibited a minimum inhibitory concentration (MIC) value of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain. While the direct synthesis from this compound is not detailed in this specific study, the general synthetic routes for such pyrimidine derivatives often involve halogenated pyrimidine precursors.

Exploration of Antiviral Compounds

The search for effective antiviral therapies is another critical area of medicinal chemistry research. Pyrrolo[2,3-d]pyrimidine nucleosides, which are structurally related to naturally occurring nucleosides, have been a focus of these efforts. The synthesis of these compounds can start from functionalized pyrimidines.

In one study, the synthesis of a series of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives was undertaken to evaluate their antiviral activity. The synthesis began with a 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. One of the resulting thioamide derivatives was found to be active against human cytomegalovirus (HCMV). This highlights the potential of bromo-pyrimidine scaffolds as starting points for novel antiviral agents.

Investigation of Anticancer Activities

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Pyrimidine derivatives are a well-established class of compounds with significant anticancer properties, acting through various mechanisms, including the induction of apoptosis.

Research has shown that simple bromo-pyrimidine derivatives can exhibit cytotoxic effects on cancer cell lines. A study on the effects of 4-bromo pyrimidine on the K562 human erythroleukemia cell line demonstrated a dose-dependent cytotoxic effect. Furthermore, the synthesis of furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives has yielded compounds with potent antitumor activity against various cancer cell lines, including HepG2 (liver cancer). One such derivative, compound 4a, showed an IC50 of 0.70 μM against HepG2 cells. The versatility of the pyrimidine ring, often functionalized with bromine for further reactions, makes it a valuable scaffold in the design of new anticancer drugs.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 4-bromo pyrimidine | K562 (human erythroleukemia) | Dose-dependent cytotoxicity |

| Furo[2,3-d]pyrimidine (4a) | HepG2 (liver cancer) | 0.70 μM |

| Indazol-pyrimidine derivatives (75 & 76) | MCF-7 (breast cancer) | 1.629 µM and 1.841 µM |

Anti-inflammatory Agent Development

Chronic inflammation is a key factor in a wide range of diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as TNF-α and IL-6.

For instance, derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been investigated as anti-inflammatory agents. Certain compounds from this class were found to significantly inhibit the secretion of pro-inflammatory cytokines in a dose-dependent manner. The development of these and other pyrimidine-based anti-inflammatory agents often relies on the chemical reactivity of halogenated pyrimidine precursors to build molecular complexity and modulate biological activity.

Enzyme and Receptor Modulators

Beyond the specific areas mentioned above, derivatives of this compound are valuable for creating modulators of various other enzymes and receptors. The pyrimidine scaffold is present in molecules that target a wide array of biological systems.

For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been discovered as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), enzymes involved in de novo purine (B94841) biosynthesis, which is a target in cancer therapy. In another area, pyrimidine derivatives have been developed as potent dual endothelin receptor antagonists, with potential applications in treating hypertension. The synthesis of these complex molecules often relies on the strategic use of functionalized pyrimidine building blocks, where a bromo-substituent can serve as a handle for cross-coupling reactions to introduce diverse functionalities.

Targeted Drug Delivery System Development (e.g., Nanoparticle Conjugation)

The development of targeted drug delivery systems is a critical area in modern medicine, aiming to increase the efficacy of therapeutic agents while minimizing side effects. nih.gov Nanoparticle-based drug delivery has become a prominent strategy, as nanoparticles can accumulate at tumor sites through the enhanced permeability and retention (EPR) effect. nih.gov The functionalization of these nanoparticles with targeting moieties allows for specific binding to receptors on target cells, further enhancing precision. nih.gov

While direct studies conjugating this compound to nanoparticles are not extensively documented, the pyrimidine scaffold itself is of significant interest in this area. researchgate.netnih.govresearchgate.net Pyrimidine derivatives can be synthesized and grafted onto nanoparticles, such as those made from chitosan (B1678972), to create advanced materials with specific properties. mdpi.com For instance, pyrimidine derivatives have been synthesized through the cyclization of diethyl malonate and thiourea (B124793) and subsequently grafted onto activated chitosan nanoparticles. mdpi.com This modification is designed to enhance the sorption properties of the nanoparticles. mdpi.com The ability to chemically modify the pyrimidine ring allows for its incorporation into larger polymer structures, which can then be used to create drug delivery vehicles. nih.gov The synthesis of pyrimidine derivatives is often achieved through multi-component reactions, which can be catalyzed by nanoparticles, indicating a synergistic relationship between pyrimidine chemistry and nanotechnology. researchgate.netmdpi.com These synthetic strategies provide a pathway for creating highly substituted and functionalized pyrimidine derivatives that could be tethered to drug-carrying nanoparticles for targeted therapies. researchgate.net

Agrochemical Science

The pyrimidine ring is a core structure in many commercially successful agrochemicals. nih.gov Derivatives of this compound are actively researched for their potential as next-generation herbicides and fungicides.

Herbicidal Development

Phenylpyrimidine derivatives are a significant subclass of pyrimidine compounds that have been thoroughly investigated for their herbicidal properties. thepharmajournal.comthepharmajournal.com Their mode of action often involves the inhibition of specific enzymes crucial for plant growth and development, ultimately leading to the death of the targeted weed. thepharmajournal.comthepharmajournal.com Research into new pyrimidine derivatives is driven by the need to manage herbicide resistance and improve efficacy. researchgate.net

Derivatives containing the 2-(methylthio)pyrimidine (B2922345) moiety have shown promising herbicidal activities. researchgate.net For example, a series of substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives, which are known to target the acetyl-CoA carboxylase (ACCase) enzyme in monocots, have been synthesized. researchgate.net In these studies, 2-methylthiopyrimidines are used as key intermediates. researchgate.net Bioassays reveal that many of these compounds exhibit good herbicidal activity against weeds like rape and barnyard grass at concentrations of 100 mg/L. researchgate.net

Furthermore, novel thiourea compounds incorporating aromatic-substituted pyrimidines have been designed and synthesized. nih.gov These compounds were tested for their ability to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids. nih.gov The results indicated that all tested compounds showed inhibitory activity against the enzyme, with one derivative achieving an inhibition rate of 44.4% at a concentration of 100 mg L-1. nih.gov

Table 1: Herbicidal Activity of Pyrimidine Derivatives

| Compound ID | Target Weed | Concentration | Inhibition Rate (%) | Source |

| 4d | Brassica napus L. (root) | 100 mg L⁻¹ | 81.5 | nih.gov |

| 4f | Digitaria adscendens (root) | 100 mg L⁻¹ | 81.0 | nih.gov |

| 4i | Abutilon theophrasti | Not Specified | Equivalent to flumetsulam | tandfonline.com |

| 4i | Amaranthus spinosus | Not Specified | Equivalent to flumetsulam | tandfonline.com |

| 4i | Chenopodium album | Not Specified | Equivalent to flumetsulam | tandfonline.com |

| 4i | Digitaria sanguinalis | Not Specified | Equivalent to flumetsulam | tandfonline.com |

| 4i | Echinochloa crusgalli | Not Specified | Equivalent to flumetsulam | tandfonline.com |

| 4i | Setaria viridis | Not Specified | Equivalent to flumetsulam | tandfonline.com |

| IV-8 | Brassica campestris | 100 mg L⁻¹ | 100 | researchgate.net |

| IV-8 | Cucumis sativus | 100 mg L⁻¹ | 100 | researchgate.net |

| IV-8 | Medicago sativa | 100 mg L⁻¹ | 100 | researchgate.net |

| Various | Raphanus sativus | 25-100 µg/ml | Noticeable pre-emergent activity | thepharmajournal.comthepharmajournal.com |

| Various | Rape | 100 mg/L | >90 (root growth) | researchgate.net |

| Various | Barnyard grass | 100 mg/L | >80 (root growth) | researchgate.net |

Fungicidal Research

Pyrimidine derivatives are a cornerstone in the development of modern fungicides, with many commercial products based on this heterocyclic scaffold. nih.gov The search for novel pyrimidine-based fungicides is intense, aiming to combat the resistance of phytopathogenic fungi to existing treatments. nih.gov

Research has demonstrated that pyrimidine derivatives containing a methylthio group exhibit significant antifungal properties. A study on novel 1,3,4-thiadiazole (B1197879) derivatives bearing a pyrimidine skeleton showed excellent antifungal activity, in some cases superior to the commercial fungicide pyrimethanil (B132214). nih.gov For example, compound 6h from this series displayed EC₅₀ values of 25.9 and 50.8 μg/ml against Phomopsis sp., which were better than pyrimethanil (32.1 and 62.8 μg/ml). nih.gov This same compound also showed an 82.6% inhibition rate against Botryosphaeria dothidea. nih.gov

In another study, a series of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate (B1207046) moiety were synthesized and evaluated. tandfonline.com Several of these compounds displayed moderate to good activity against Sclerotinia sclerotiorum, with inhibitory rates over 60% at a concentration of 100 mg/L. tandfonline.com Specifically, compound 3g (1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate) showed an inhibition rate of 70.3%. tandfonline.com Molecular docking studies suggested that this compound interacts with the enzyme succinate (B1194679) dehydrogenase. tandfonline.com

Table 2: Fungicidal Activity of Pyrimidine Derivatives

| Compound ID | Target Fungi | Concentration | Inhibition Rate (%) | EC₅₀ (µg/mL) | Source |

| 3a | Sclerotinia sclerotiorum | 100 mg/L | 69.5 | Not Reported | tandfonline.com |

| 3g | Sclerotinia sclerotiorum | 100 mg/L | 70.3 | Not Reported | tandfonline.com |

| 4c | Sclerotinia sclerotiorum | 50 µg/mL | 60.0 | Not Reported | nih.gov |

| 4d | Sclerotinia sclerotiorum | 50 µg/mL | 66.7 | Not Reported | nih.gov |

| 6c | Phomopsis sp. | 50 µg/mL | 89.6 | Not Reported | nih.gov |

| 6g | Phomopsis sp. | 50 µg/mL | 88.7 | Not Reported | nih.gov |

| 6h | Phomopsis sp. | 50 µg/mL | 89.2 | 25.9 | nih.gov |

| 6g | Botrytis cinerea | 50 µg/mL | 86.1 | Not Reported | nih.gov |

| 6h | Botrytis cinerea | 50 µg/mL | 90.7 | Not Reported | nih.gov |

| 6q | Botrytis cinerea | 50 µg/mL | 88.3 | Not Reported | nih.gov |

| 6h | Botryosphaeria dothidea | 50 µg/mL | 82.6 | Not Reported | nih.gov |

Material Science Innovations

The structural characteristics of this compound make it a valuable building block in material science, particularly for creating organic semiconductors and novel polymers.

Organic Semiconductor Applications

Organic semiconductors are essential components in flexible electronic devices. The introduction of a methylthio group is a recognized strategy in the design of high-performance molecular semiconductors. nih.gov This is because the sulfur atom's larger atomic radius can extend the π-conjugation system and enhance intermolecular non-bonded interactions, which are crucial for charge transport. nih.gov

The methylthio group plays an active role in manipulating the crystal structure of molecular semiconductors, an effect not easily replicated by other substituents. nih.gov Research on pyrene-based molecular semiconductors demonstrated that methylthiolation can induce a drastic change in the crystal structure, leading to ultrahigh charge mobility. nih.gov While not focused on this compound specifically, this highlights the potential contribution of the methylthio group in pyrimidine-based semiconductors. Pyrimidine-containing polymers have been synthesized and investigated for their electrical properties, showing their potential for use in various electronic applications. scispace.comacs.org The synthesis often involves creating polymers with alternating donor-acceptor structures to achieve high carrier mobility.

Novel Polymer and Coating Materials

The reactivity of the pyrimidine ring allows for its incorporation into various polymer backbones, leading to the creation of novel materials with unique properties. scispace.comacs.org For example, pyrimidine polymers have been synthesized that exhibit excellent antimicrobial and anti-inflammatory properties, making them suitable for biomedical applications such as wound healing membranes. acs.org